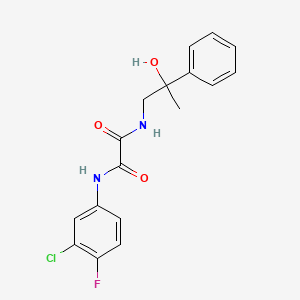
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a synthetic organic compound characterized by the presence of chloro, fluoro, hydroxy, and phenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the 3-chloro-4-fluorophenyl group: This step involves the use of a halogenated aromatic compound, which is introduced through a nucleophilic substitution reaction.
Addition of the 2-hydroxy-2-phenylpropyl group: This is typically done via a condensation reaction, where the hydroxy group reacts with the oxalamide backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxalamide group can be reduced to form an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals.
Biology: It may serve as a probe for studying biological pathways and interactions.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
作用機序
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro groups can enhance binding affinity through halogen bonding, while the hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-methylpropyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-ethylpropyl)oxalamide
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is unique due to the presence of the phenyl group, which can enhance its interactions with biological targets through π-π stacking and hydrophobic interactions. This can lead to improved efficacy and selectivity in its applications.
生物活性
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is an organic compound belonging to the oxalamide class. This compound has garnered attention due to its potential biological activities, which may include interactions with various biological targets, making it a candidate for therapeutic applications. The structural complexity of this compound, characterized by the presence of a 3-chloro-4-fluorophenyl group and a 2-hydroxy-2-phenylpropyl moiety, suggests diverse mechanisms of action.
Molecular Structure and Formula
- Molecular Formula : C20H21ClFN3O3
- Molecular Weight : Approximately 405.85 g/mol
The oxalamide structure features two amide groups, which are crucial for its solubility and stability in biological systems. The halogen substituents (chlorine and fluorine) enhance lipophilicity, potentially affecting the compound's interaction with lipid membranes and biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:
- Formation of Amide Bonds : Utilizing appropriate coupling agents to link the phenolic and chloro-fluorophenyl components.
- Purification : Employing chromatographic techniques to achieve the desired purity levels.
The specific conditions and reagents can vary based on the target yield and purity requirements.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. The presence of hydroxyl groups allows for hydrogen bonding, which may enhance affinity towards certain receptors or enzymes.
Potential Therapeutic Targets
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has potential as a modulator for receptors related to neurological functions, given its structural characteristics.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of similar oxalamide derivatives, indicating promising results in various assays:
These findings suggest that this compound could exhibit similar beneficial effects, warranting further investigation into its pharmacodynamics and pharmacokinetics.
特性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c1-17(24,11-5-3-2-4-6-11)10-20-15(22)16(23)21-12-7-8-14(19)13(18)9-12/h2-9,24H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFTUBZBYIQHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













